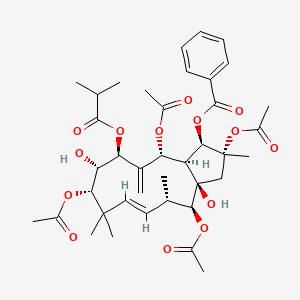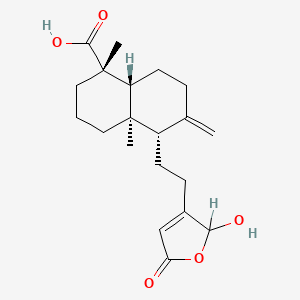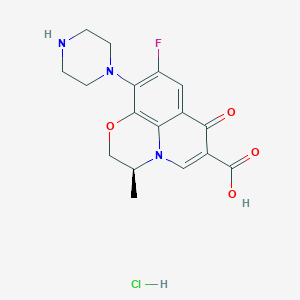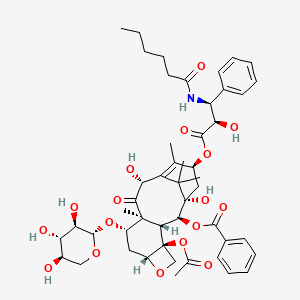
Jatrophane 4
説明
Jatrophane 4 is a useful research compound. Its molecular formula is C39H52O14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
オートファジー活性化物質
Jatrophane 4は、オートファジーの潜在的な活性化物質として同定されています {svg_1}. オートファジーは、損傷した細胞を除去し、細胞内の品質管理機構として機能する細胞プロセスです。this compoundによるオートファジーの活性化は、神経変性疾患など、細胞の残骸の蓄積を特徴とする疾患に重要な意味を持つ可能性があります。
タウ病理の阻害剤
アルツハイマー病研究では、this compoundはタウ病理の阻害剤として有望であることが示されています {svg_2}. タウタンパク質は、アルツハイマー病の主要な特徴の1つである神経原線維変化の形成に関与しています。this compoundはタウ病理を阻害することで、この病状に対する新しい治療戦略の開発に貢献する可能性があります。
抗炎症作用
This compoundを含むJatrophaneジテルペノイドは、抗炎症作用を示します {svg_3}. この作用は、慢性炎症性疾患の治療において極めて重要であり、現在の薬物よりも副作用が少ない新しい抗炎症薬の開発につながる可能性があります。
抗ウイルス活性
This compoundの、チクングニアウイルスなどのさまざまなウイルスに対する潜在的な抗ウイルス活性が研究されています {svg_4}. ウイルスの複製を阻害する能力により、抗ウイルス療法の開発において貴重な化合物となる可能性があります。
細胞毒性
This compoundは、がん細胞を殺す能力である細胞毒性について研究されています {svg_5}. この特性は、特にがん研究において重要であり、正常な細胞に損傷を与えることなくがん細胞を標的にして破壊する選択的な細胞毒性剤が必要とされています。
多剤耐性逆転
This compoundの最も有望な用途の1つは、がん細胞における多剤耐性を逆転させる能力です {svg_6}. これにより、がん細胞が以前に抵抗していた薬剤に対してより感受性が高くなり、化学療法の有効性が向上する可能性があります。
血栓性疾患の治療
This compoundは、血栓性疾患に対する治療効果も期待されています {svg_7}. 血液凝固過程に影響を与えることで、深部静脈血栓症や肺塞栓症などの状態の治療または予防に使用できる可能性があります。
P-糖タンパク質阻害
This compoundは、強力なP-糖タンパク質阻害剤として、創薬開発に大きな影響を与えます {svg_8}. P-糖タンパク質は、細胞からの薬物の排出に関与しており、その阻害により、薬物の保持と有効性の向上が期待できます。
作用機序
Target of Action
Jatrophane 4, like other jatrophane diterpenes, primarily targets P-glycoprotein . P-glycoprotein is a powerful efflux transporter that plays a crucial role in multidrug resistance by decreasing the intracellular concentration of drugs . This compound acts as a potent inhibitor of P-glycoprotein, thereby reversing multidrug resistance .
Mode of Action
It is known that jatrophane diterpenes interact with their targets, such as p-glycoprotein, and cause changes that can lead to the reversal of multidrug resistance . This interaction likely involves the binding of the compound to the target, which can alter the target’s function and disrupt its ability to efflux drugs .
Biochemical Pathways
This compound, as a member of the jatrophane diterpenes, is involved in the casbene-derived diterpenes biosynthetic pathway . This pathway leads to the formation of various diterpenes, including casbanes, jatrophanes, and tiglianes . The compound’s interaction with P-glycoprotein can affect various downstream effects, such as the reversal of multidrug resistance .
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests that it may enhance the bioavailability of drugs that are substrates of this transporter .
Result of Action
The primary result of this compound’s action is the reversal of multidrug resistance . By inhibiting P-glycoprotein, it increases the intracellular concentration of various drugs, enhancing their efficacy . This makes this compound a potential candidate for use in combination therapies to overcome drug resistance .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITHKWWZWFNDND-WZUBBBPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098138 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210108-88-6 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was Jatrophane 4 characterized in the research?
A1: The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. This included the use of high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular weight determination. One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy experiments were crucial in determining the compound's structure. These experiments included:
- 2D NMR: Heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), correlation spectroscopy (COSY), and nuclear Overhauser effect spectroscopy (NOESY) [].
Q2: Are there any known structure-activity relationships (SAR) for this compound or related compounds?
A3: While the provided research doesn't delve into specific SAR studies for this compound, it highlights a key observation regarding the biological activity of different diterpene skeletons within Euphorbia taurinensis All. The study demonstrated that ingenane diterpenes exhibited cytotoxic activity against L5178 mouse lymphoma cells, while jatrophane diterpenes (including this compound) did not []. This suggests that the ingenane skeleton may be essential for the observed cytotoxicity in this context. Further research is necessary to investigate modifications to the jatrophane skeleton and their potential impact on biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B1151662.png)



